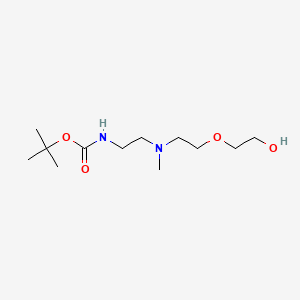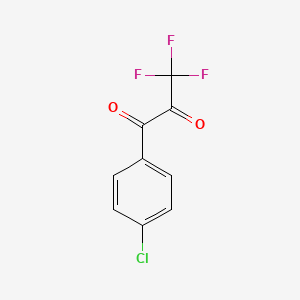
2-(Bromomethyl)-6-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-chlorophenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are substituted with bromomethyl and chloro groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chlorophenol typically involves the bromination of 6-chlorophenol. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone or dichloromethane and maintaining a constant temperature are crucial for the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-6-chlorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 2-methyl-6-chlorophenol.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-chlorophenol involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .
Similar Compounds:
- 2-(Bromomethyl)phenol
- 6-Chloro-2-methylphenol
- 2-(Chloromethyl)-6-bromophenol
Comparison: this compound is unique due to the presence of both bromomethyl and chloro substituents on the phenol ring. This dual substitution pattern imparts distinct reactivity and properties compared to similar compounds. For instance, 2-(Bromomethyl)phenol lacks the chloro group, which can significantly alter its chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H6BrClO |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |
Clave InChI |
ZTOFKYCUSGQZDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)



![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)



